4-Propoxy-2,3-dihydro-1H-inden-1-one
Description
4-Propoxy-2,3-dihydro-1H-inden-1-one is a substituted indanone derivative characterized by a propoxy (-OCH₂CH₂CH₃) group at the 4-position of the indenone scaffold. The indenone core consists of a bicyclic structure with a ketone group at position 1 and a partially unsaturated six-membered ring. The propoxy substituent introduces steric bulk and moderate electron-donating effects, influencing the compound’s reactivity, solubility, and biological interactions.
Properties
CAS No. |
820238-22-0 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
4-propoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C12H14O2/c1-2-8-14-12-5-3-4-9-10(12)6-7-11(9)13/h3-5H,2,6-8H2,1H3 |
InChI Key |
KPTQUFFGBQHGDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC2=C1CCC2=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Position 4
- 4-Methoxy Derivative (e.g., 6-Chloro-2,3-dihydro-4-methoxy-1H-inden-1-one) The methoxy (-OCH₃) group at position 4 is smaller and more electron-donating than propoxy, enhancing resonance stabilization of the ketone. Key Difference: Propoxy’s longer alkyl chain may increase lipophilicity, favoring membrane permeability in biological systems compared to methoxy.
- 4-(Propan-2-yl) Derivative (FCY-302) FCY-302, (2E)-7-methyl-2-(phenylmethylidene)-4-(propan-2-yl)-2,3-dihydro-1H-inden-1-one, features an isopropyl group at position 4. This substituent is highly hydrophobic and sterically demanding, contributing to its antiproliferative activity against leukemia and myeloma cells .
Substituent Effects on Other Positions
- 5-Methoxy-2-(4-nitrobenzylidene) Derivative (9b) The methoxy group at position 5 and nitrobenzylidene moiety at position 2 create a conjugated system with strong electron-withdrawing effects. This structure is optimized for solid-state reactivity and has been used in opioid receptor studies .
3-Hydroxy-5-isopropyl-3-methyl Derivative
- Isolated from Croton oblongifolius, this compound exhibits allelopathic activity due to its hydroxyl and isopropyl groups at positions 3 and 5. The hydroxyl group increases hydrogen-bonding capacity, enhancing interactions with plant enzymes .
- Key Difference : The absence of a hydroxyl group in 4-propoxy-2,3-dihydro-1H-inden-1-one may reduce its phytotoxic effects but improve metabolic stability.
Complex Hybrid Structures
- (E)-5-Methoxy-2-(4-(1-(quinolin-4-yl)-1H-1,2,3-triazol-4-yl)benzylidene) Derivative (22) This hybrid compound integrates a quinoline-triazole moiety via a benzylidene linker. It acts as a dual-binding acetylcholinesterase inhibitor (IC₅₀ = 114 µM), leveraging the indanone core for π-stacking and the triazole for metal coordination .
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